molecular formula C7H13Cl2N3 B2541210 5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine dihydrochloride CAS No. 1417637-66-1

5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine dihydrochloride

Cat. No.: B2541210
CAS No.: 1417637-66-1
M. Wt: 210.1
InChI Key: DRMAKZCBSNQLMF-UHFFFAOYSA-N
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Description

5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine dihydrochloride: is a chemical compound with the molecular formula C7H11N3. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine core. Subsequent amination and hydrochloride salt formation yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine dihydrochloride exhibits unique properties due to the position and nature of its functional groups. These differences can result in varied biological activities and chemical reactivities, making it a valuable compound for specific applications .

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-6-1-3-10-4-2-9-7(10)5-6;;/h2,4,6H,1,3,5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMAKZCBSNQLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CC1N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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